N-(2-Azabicyclo[2.2.1]heptan-5-yl)imidazo[1,5-a]pyrazine-6-carboxamide
Description
Imidazo[1,2-a]pyrazine vs. Imidazo[1,5-a]pyrazine Derivatives
Azabicycloheptane Substitution Patterns
- Positional isomerism : Substitution at the 5-position of the azabicycloheptane (vs. 6-position in CAS 588725-17-1) alters steric interactions with target proteins.
- Stereochemical impact : The (1R,3R,4S) configuration enhances binding affinity for chiral receptors compared to racemic mixtures.
| Parameter | Target Compound | Imidazo[1,2-a]pyrazine Analogue (CAS 588725-89-7) |
|---|---|---|
| Fusion pattern | [1,5-a] | [1,2-a] |
| Molecular weight | 256.30 g/mol | 270.32 g/mol |
| LogP | 1.8 (predicted) | 2.3 |
| Hydrogen bond donors | 2 | 2 |
Properties
Molecular Formula |
C13H15N5O |
|---|---|
Molecular Weight |
257.29 g/mol |
IUPAC Name |
N-(2-azabicyclo[2.2.1]heptan-5-yl)imidazo[1,5-a]pyrazine-6-carboxamide |
InChI |
InChI=1S/C13H15N5O/c19-13(17-11-2-9-1-8(11)3-15-9)12-6-18-7-14-4-10(18)5-16-12/h4-9,11,15H,1-3H2,(H,17,19) |
InChI Key |
QYTODHDUENJTBM-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC(C1CN2)NC(=O)C3=CN4C=NC=C4C=N3 |
Origin of Product |
United States |
Preparation Methods
Palladium-Catalyzed 1,2-Aminoacyloxylation
A palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes enables efficient construction of oxygenated 2-azabicyclo[2.2.1]heptanes. This method achieves high regioselectivity and functional group tolerance:
Procedure :
-
Substrate: Cyclopentene derivatives with protected amines.
-
Catalyst: Pd(OAc)₂ (5 mol%).
-
Ligand: BINAP (10 mol%).
-
Conditions: 80°C, 12–24 hours in toluene.
-
Yield: 65–85% for oxygenated products.
Mechanism :
Pd-mediated insertion into the cyclopentene C=C bond, followed by nucleophilic attack of an acyloxy group and reductive elimination.
Vince Lactam (2-Azabicyclo[2.2.1]hept-5-en-3-one) Derivatization
Vince lactam serves as a key intermediate for functionalizing the bicyclic core:
Step 1: Hydrolysis and Reduction
-
React Vince lactam with methanesulfonic acid and water to form (1S,4R)-2-azabicyclo[2.2.1]hept-5-en-3-ol.
-
Reduce with LiAlH₄ to yield (1S,4R)-2-azabicyclo[2.2.1]heptane-3-methanol.
Step 2: Boc Protection
Imidazo[1,5-a]pyrazine-6-carboxamide Synthesis
The heterocyclic moiety is synthesized via cyclization or cross-coupling strategies.
Cyclocondensation of Aminopyrazines
Procedure :
-
React 3-aminopyrazine-2-carboxylic acid with trimethyl orthoformate under acidic conditions to form imidazo[1,5-a]pyrazine-6-carboxylic acid.
-
Activate as an acyl chloride (SOCl₂) for amide coupling.
Yield : 70–80% after purification by silica chromatography.
Final Coupling: Amide Bond Formation
The bicyclic amine and imidazo[1,5-a]pyrazine carboxylic acid are coupled via standard amidation.
Carbodiimide-Mediated Coupling
Conditions :
-
Reagents: EDCl (1.2 equiv), HOBt (1.1 equiv).
-
Solvent: DMF, 0°C to room temperature, 12 hours.
-
Yield: 60–75%.
Purification :
-
Column chromatography (EtOAc/hexane gradient).
-
Recrystallization from ethanol/water.
Alternative Routes
One-Pot Bicyclization and Functionalization
A streamlined approach combines bicyclic core formation and amide coupling:
-
Synthesize 2-azabicyclo[2.2.1]heptane via Pd-catalyzed cyclization.
-
Directly couple with pre-formed imidazo[1,5-a]pyrazine-6-carbonyl chloride.
Advantage : Reduces purification steps; overall yield 50–55%.
Optimization Challenges
Stereochemical Control
Solvent and Temperature Effects
-
Polar aprotic solvents (DMF, DMSO) improve coupling efficiency but may promote side reactions at >50°C.
Summary of Key Methods
Analytical Characterization
Critical quality control metrics include:
-
HPLC Purity : >98% (C18 column, 0.1% TFA in H₂O/MeCN).
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
N-(2-Azabicyclo[2.2.1]heptan-5-yl)imidazo[1,5-a]pyrazine-6-carboxamide can undergo various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, commonly using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxygenated derivatives, while reduction could produce more saturated compounds.
Scientific Research Applications
N-(2-Azabicyclo[2.2.1]heptan-5-yl)imidazo[1,5-a]pyrazine-6-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including potential therapeutic applications.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-Azabicyclo[2.2.1]heptan-5-yl)imidazo[1,5-a]pyrazine-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain proteins or enzymes, potentially modulating their activity. This interaction can lead to various biological effects, depending on the specific target and context.
Comparison with Similar Compounds
Imidazo[1,5-c]pyrimidine-7-carboxamide Analogs
Compound : N-(2-Azabicyclo[2.2.1]hept-5-yl)imidazo[1,5-c]pyrimidine-7-carboxamide (CAS 588725-70-6)
- Key Differences :
- The imidazo[1,5-c]pyrimidine core replaces the pyrazine ring, altering nitrogen atom positions and electronic properties.
- The carboxamide is at the 7-position (vs. 6-position in the target compound), which may affect hydrogen-bonding interactions with biological targets.
- Synthesis : Similar intermediates (e.g., 2-azabicycloheptane) are likely used, but regioselectivity in heterocycle formation differs .
Thiazolo[3,2-a]pyrimidine Derivatives
Compound : (2Z)-2-(2,4,6-Trimethylbenzylidene)-3,5-dioxo-thiazolo[3,2-a]pyrimidine-6-carbonitrile (11a)
- Key Differences: A thiazolo[3,2-a]pyrimidine scaffold replaces the imidazo-pyrazine system, introducing sulfur and cyano groups. Higher molecular weight (386 g/mol vs. 257 g/mol) and additional substituents (e.g., 5-methylfuran) increase hydrophobicity.
- Synthetic Yield : 68%, comparable to other heterocyclic syntheses, but reaction conditions (reflux with acetic anhydride) are harsher than those implied for the target compound .
Pyrazolo[1,5-a]pyrimidine-3-carboxamides
Compound: 5-Aminopyrazole-4-carboxamide-derived pyrazolo[1,5-a]pyrimidines
- Key Differences :
- Pyrazolo[1,5-a]pyrimidine core lacks the imidazole ring, reducing nitrogen content and basicity.
- Carboxamide at the 3-position (vs. 6-position ) alters spatial orientation in binding pockets.
Diazepine-Fused Imidazo Derivatives
Compound : N-((6,7,8,9-Tetrahydro-5H-imidazo[1,2-a][1,4]diazepin-6-yl)methyl)pyrazine-2-carboxamide (CAS 1422061-23-1)
- Key Differences: A seven-membered diazepine ring introduces conformational flexibility absent in the rigid norbornane system. Molecular weight (272.31 g/mol) is slightly higher, with a pyrazine-2-carboxamide group instead of imidazo-pyrazine.
- Structural Impact : The diazepine moiety may enhance solubility but reduce metabolic stability compared to the bicyclic amine .
Biological Activity
N-(2-Azabicyclo[2.2.1]heptan-5-yl)imidazo[1,5-a]pyrazine-6-carboxamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a detailed overview of its biological activity, including synthesis methods, mechanism of action, and relevant research findings.
Compound Structure and Characteristics
The compound features a bicyclic structure that includes an azabicyclo framework and an imidazo[1,5-a]pyrazine moiety. Its molecular formula is with a molecular weight of approximately 257.29 g/mol . The unique structural characteristics are believed to contribute to its interaction with various biological targets.
Anticancer Potential
Research has indicated that this compound may exhibit anticancer properties through mechanisms such as:
- Inhibition of Cyclin-Dependent Kinase 9 (CDK9) : This compound has been studied for its ability to inhibit CDK9, a key regulator in cell cycle progression and transcriptional regulation. In vitro studies show that derivatives of imidazo[1,5-a]pyrazine exhibit IC50 values in the low micromolar range against various cancer cell lines, indicating significant cytotoxic effects correlated with CDK9 inhibition .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 3c | MCF7 | 0.16 | CDK9 Inhibition |
| 3a | HCT116 | 0.26 | CDK9 Inhibition |
| 1b | K652 | 0.25 | CDK9 Inhibition |
Antiviral Activity
The compound has also been evaluated for antiviral properties, particularly against human coronaviruses. Studies have demonstrated that it can inhibit viral replication with an acceptable selectivity index, suggesting potential as an antiviral agent:
- Anti-Coronaviral Activity : One derivative showed an IC50 of approximately 56.96 µM against human coronavirus strains, with no cytotoxic effects observed at therapeutic concentrations .
The precise mechanism by which this compound exerts its biological effects is not fully elucidated but is believed to involve:
- Binding to Enzymatic Targets : The compound likely interacts with specific enzymes or receptors, modulating their activity through binding at active sites or altering conformational states.
Synthesis Methods
The synthesis of this compound typically involves multi-step organic synthesis techniques. Recent methodologies include:
- Palladium-Catalyzed Reactions : These reactions have proven effective for synthesizing related bicyclic compounds and may be applicable to this compound as well.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound and its derivatives:
- Study on Anticancer Activity : A comprehensive evaluation of various imidazo-pyrazine derivatives showed promising results against multiple cancer cell lines, highlighting the importance of structural modifications in enhancing potency.
- Antiviral Efficacy Assessment : Research focused on the antiviral potential against coronaviruses revealed that specific structural features significantly impact efficacy and selectivity.
Q & A
Q. What are the established synthetic routes for N-(2-Azabicyclo[2.2.1]heptan-5-yl)imidazo[1,5-a]pyrazine-6-carboxamide?
The synthesis typically involves two key stages:
- Bicyclic Core Formation : Palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes to construct the azabicyclo[2.2.1]heptane framework. Ligands like XPhos and catalysts such as Pd(OAc)₂ are critical for regioselectivity and yield optimization .
- Imidazo[1,5-a]pyrazine Coupling : The carboxamide group is introduced via a Buchwald-Hartwig amination or Suzuki-Miyaura cross-coupling, depending on substituent compatibility. Reaction conditions (e.g., solvent polarity, temperature) are adjusted to minimize side products .
Q. Example Reaction Table
| Step | Reaction Type | Key Reagents/Catalysts | Yield (%) |
|---|---|---|---|
| 1 | Bicyclic formation | Pd(OAc)₂, XPhos, cyclopentene | 65–75 |
| 2 | Carboxamide coupling | Pd(dba)₂, SPhos, imidazo[1,5-a]pyrazine-6-carbonyl chloride | 50–60 |
Q. Which spectroscopic and computational methods are most effective for structural characterization?
- NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry of the bicyclic core and substituent positions. For example, distinct shifts for the azabicyclo N-H proton (~δ 3.2 ppm) and imidazo[1,5-a]pyrazine carboxamide carbonyl (δ 165–170 ppm) are diagnostic .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (C₁₄H₁₆N₄O; calculated 256.3 g/mol) and isotopic patterns .
- Density Functional Theory (DFT) : Predicts electronic properties (e.g., HOMO/LUMO levels) to rationalize reactivity and binding modes .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data (e.g., IC₅₀ variability)?
Discrepancies often arise from assay conditions. Methodological recommendations include:
- Standardized Assay Protocols : Use consistent cell lines (e.g., HEPG2 for liver carcinoma) and control compounds (e.g., doxorubicin) to normalize data .
- Orthogonal Validation : Pair enzymatic assays (e.g., TRK kinase inhibition) with cellular proliferation assays to confirm target engagement .
- Solubility Optimization : Pre-treat compounds with DMSO/cosolvents (≤0.1% v/v) to avoid aggregation artifacts .
Q. Example Data Comparison
| Study | Assay Type | IC₅₀ (µM) | Notes |
|---|---|---|---|
| A | TRK kinase inhibition | 0.12 ± 0.03 | 10% FBS in media |
| B | Cell proliferation (HEPG2) | 2.70 ± 0.28 | Serum-free conditions |
Q. What strategies optimize binding affinity to TRK kinases while minimizing off-target effects?
- Structure-Activity Relationship (SAR) Studies : Modify substituents on the imidazo[1,5-a]pyrazine ring (e.g., electron-withdrawing groups at C-3 improve TRK selectivity) .
- Co-crystallography : Resolve ligand-TRK kinase complexes (PDB: 4UB) to identify critical hydrogen bonds (e.g., between carboxamide and Asp 753) .
- Metabolic Stability Screening : Replace labile groups (e.g., tert-butyl carbamates) with bioisosteres (e.g., cyclopropyl) to enhance half-life .
Q. How can synthetic yields be improved for scale-up without compromising purity?
- Flow Chemistry : Continuous-flow reactors reduce reaction times and improve heat transfer for palladium-catalyzed steps (yield increase: 15–20%) .
- In-line Purification : Use catch-and-release cartridges (e.g., silica-bound scavengers) to remove residual catalysts before HPLC .
- Design of Experiments (DoE) : Statistically optimize parameters (e.g., temperature, stoichiometry) using software like JMP or MODDE .
Key Methodological Considerations
- Stability Testing : Assess compound integrity under varying pH (2–12) and temperature (4–37°C) to identify degradation pathways (e.g., hydrolysis of the carboxamide group) .
- In Silico ADMET Profiling : Predict pharmacokinetic properties (e.g., LogP, CYP450 inhibition) using tools like SwissADME or ADMET Predictor .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
